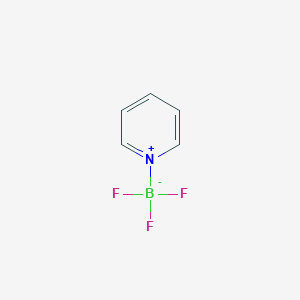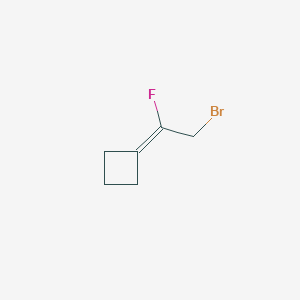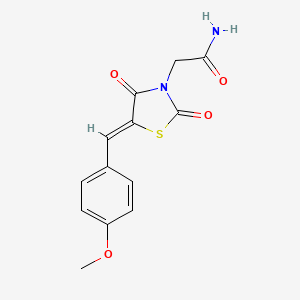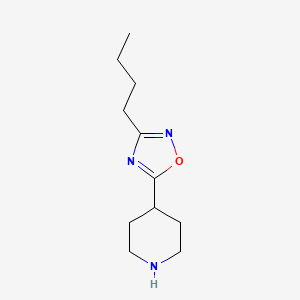![molecular formula C16H15BrClN3O2 B2631424 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one CAS No. 2097867-89-3](/img/structure/B2631424.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one, also known as BCT-197, is a novel small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. BCT-197 has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects.
Aplicaciones Científicas De Investigación
Single Crystal and DNA Interaction Studies
A series of rhenium(I) complexes, including 1-(6-bromopyridin-2-yl)ethan-1-one (similar in structure to the queried compound), were synthesized and characterized. These compounds showed potent cytotoxic nature against HCT116 cancer cell lines and exhibited significant binding capabilities with DNA, suggesting a potential role in cancer research and treatment (Varma et al., 2020).
Electrooptic Film Fabrication
Chromophores similar to the queried compound were used in electrooptic film fabrication, impacting thin-film microstructure and nonlinear optical response. This highlights the compound's potential in developing advanced materials for optical and electrooptic applications (Facchetti et al., 2006).
Fungicidal Activity in Agriculture
Compounds structurally related to the queried chemical have been utilized in agriculture. They showed significant fungicidal activities against various phytopathogens, indicating the compound's potential application in developing new fungicides (Bai et al., 2020).
Antimicrobial Properties
Similar polysubstituted pyrrolidine derivatives demonstrated promising antibacterial activity against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Nural et al., 2018).
Layer-by-Layer Self-Assembled Materials
Research involving pyrrole-based donor-acceptor chromophores, related to the queried compound, has been conducted for developing layered nonlinear optical/electro-optic materials. This suggests its applicability in advanced material synthesis (Facchetti et al., 2003).
Propiedades
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-12-8-19-16(20-9-12)23-14-5-6-21(10-14)15(22)7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJYQSPKJCCTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)

![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)
![[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]amine hydrochloride](/img/structure/B2631350.png)



![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2631357.png)


